Cas no 2921836-68-0 ((2-Bromo-3-chloro-6-fluorophenyl)(ethyl)sulfane)

(2-Bromo-3-chloro-6-fluorophenyl)(ethyl)sulfane 化学的及び物理的性質
名前と識別子
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- 2921836-68-0
- (2-Bromo-3-chloro-6-fluorophenyl)(ethyl)sulfane
- MFCD34851586
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- インチ: 1S/C8H7BrClFS/c1-2-12-8-6(11)4-3-5(10)7(8)9/h3-4H,2H2,1H3
- InChIKey: UAOKWGPINVVDEI-UHFFFAOYSA-N
- SMILES: BrC1C(=CC=C(C=1SCC)F)Cl
計算された属性
- 精确分子量: 267.91244g/mol
- 同位素质量: 267.91244g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 2
- 複雑さ: 147
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 25.3Ų
- XLogP3: 4.2
(2-Bromo-3-chloro-6-fluorophenyl)(ethyl)sulfane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB603790-5g |
(2-Bromo-3-chloro-6-fluorophenyl)(ethyl)sulfane; . |
2921836-68-0 | 5g |
€2218.40 | 2024-07-24 | ||
abcr | AB603790-1g |
(2-Bromo-3-chloro-6-fluorophenyl)(ethyl)sulfane; . |
2921836-68-0 | 1g |
€659.60 | 2024-07-24 | ||
abcr | AB603790-250mg |
(2-Bromo-3-chloro-6-fluorophenyl)(ethyl)sulfane; . |
2921836-68-0 | 250mg |
€355.80 | 2024-07-24 |
(2-Bromo-3-chloro-6-fluorophenyl)(ethyl)sulfane 関連文献
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
(2-Bromo-3-chloro-6-fluorophenyl)(ethyl)sulfaneに関する追加情報
Comprehensive Overview of (2-Bromo-3-chloro-6-fluorophenyl)(ethyl)sulfane (CAS No. 2921836-68-0)
(2-Bromo-3-chloro-6-fluorophenyl)(ethyl)sulfane (CAS No. 2921836-68-0) is a specialized organosulfur compound that has garnered significant attention in recent years due to its unique structural properties and potential applications in pharmaceutical and agrochemical research. This compound, characterized by its bromo, chloro, and fluoro substituents on the phenyl ring, offers a versatile scaffold for synthetic chemists exploring novel bioactive molecules. Its molecular formula, C8H7BrClFS, highlights the presence of multiple halogens, which are often leveraged to fine-tune the electronic and steric properties of derivatives.
The growing interest in halogenated phenyl sulfides like (2-Bromo-3-chloro-6-fluorophenyl)(ethyl)sulfane stems from their role as intermediates in the synthesis of advanced materials and active pharmaceutical ingredients (APIs). Researchers are particularly intrigued by the compound's potential in cross-coupling reactions, a hot topic in modern organic chemistry, where such halogenated substrates are pivotal for constructing complex molecular architectures. Recent publications have highlighted the utility of similar compounds in palladium-catalyzed transformations, a trend closely followed by academic and industrial chemists alike.
From an environmental and sustainability perspective, the demand for efficient synthetic methodologies has led to increased scrutiny of halogenated compounds. (2-Bromo-3-chloro-6-fluorophenyl)(ethyl)sulfane is no exception, with researchers investigating greener alternatives for its production, such as catalytic halogenation or flow chemistry techniques. These approaches align with the broader industry shift toward green chemistry principles, a recurring theme in scientific discourse and search engine queries related to synthetic chemistry.
Analytical characterization of CAS No. 2921836-68-0 typically involves advanced techniques like nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography. These methods are frequently searched by professionals seeking to validate the purity and structure of such compounds. The compound's crystallographic data, when available, provides invaluable insights into its molecular conformation, a detail highly sought after by computational chemists developing structure-activity relationship (SAR) models.
In the context of drug discovery, the 2-bromo-3-chloro-6-fluoro substitution pattern is noteworthy for its potential to modulate lipophilicity and target binding—a key consideration in designing CNS-active compounds. This aligns with current pharmaceutical trends addressing blood-brain barrier permeability, a frequently searched topic in medicinal chemistry forums. While (2-Bromo-3-chloro-6-fluorophenyl)(ethyl)sulfane itself may not be bioactive, its derivatives could offer promising leads for treating neurological disorders, a major focus area in global healthcare research.
The compound's stability under various conditions is another area of practical interest. Laboratory technicians often search for information on storage recommendations and compatibility of such halogenated sulfides. Best practices suggest keeping CAS No. 2921836-68-0 in anhydrous conditions at low temperatures to prevent decomposition, with argon or nitrogen atmospheres being ideal for long-term preservation—details crucial for reproducibility in synthetic workflows.
Emerging applications in material science have also been explored for related aryl ethyl sulfides. The electron-withdrawing effects of the halogen atoms in (2-Bromo-3-chloro-6-fluorophenyl)(ethyl)sulfane make it a candidate for modifying conductive polymers or liquid crystal matrices, areas experiencing rapid growth due to demands in flexible electronics and display technologies.
From a commercial standpoint, the availability of 2921836-68-0 through chemical suppliers is often accompanied by requests for custom synthesis options and scale-up capabilities—frequent search terms among procurement specialists. The compound's niche nature means it's typically offered in milligram to gram quantities for research purposes, with pricing structures reflecting the challenges of multi-halogenation synthesis routes.
Safety assessments of (2-Bromo-3-chloro-6-fluorophenyl)(ethyl)sulfane emphasize standard precautions for handling organohalogen compounds, including proper ventilation and personal protective equipment (PPE). These protocols mirror broader laboratory safety trends, where risk assessment tools and chemical handling guidelines dominate occupational health searches in scientific workplaces.
Looking ahead, the scientific community anticipates expanded applications for CAS No. 2921836-68-0 in catalysis and functional material development. Its structural features position it as a valuable building block in diversity-oriented synthesis, particularly for creating heterocyclic compounds with potential biological activity—an area consistently ranking high in chemical literature citations and patent filings.
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